Enhanced Lipophilicity and Membrane Permeability vs. Parent Carboxylic Acid
Methyl 1,2-dihydroacenaphthylene-5-carboxylate (Target) demonstrates a 14.4% lower LogP (2.725) compared to its parent carboxylic acid, 1,2-dihydroacenaphthylene-5-carboxylic acid (Comparator, LogP 3.183). This lower LogP, while still indicating high lipophilicity, combined with the complete absence of hydrogen bond donors (H-donors = 0), translates to improved membrane permeability and oral absorption potential, critical for compounds intended for biological screening . The ester's LogD at pH 7.4 is expected to be significantly higher than the acid's (-0.08), ensuring the neutral species predominates at physiological pH, further enhancing passive diffusion [1].
| Evidence Dimension | Lipophilicity (LogP) and Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | LogP = 2.725; H-Donors = 0; PSA = 26.3 Ų |
| Comparator Or Baseline | 1,2-Dihydroacenaphthylene-5-carboxylic acid: LogP = 3.183; H-Donors = 1; PSA = 37.3 Ų |
| Quantified Difference | ΔLogP = -0.458 (14.4% lower); ΔH-Donors = -1; ΔPSA = -11.0 Ų |
| Conditions | Predicted/calculated properties (XLogP3 for target, JChem LogP for comparator) based on standard cheminformatic models; referenced from vendor and database entries [1]. |
Why This Matters
Lower LogP and zero H-donors make the methyl ester significantly more membrane-permeable and orally bioavailable than the parent acid, a critical factor in selecting a building block for cell-based assays or drug discovery programs.
- [1] Chembase. (2026). 1,2-dihydroacenaphthylene-5-carboxylic acid. Calculated Properties. CAS 55720-22-4. View Source
